2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-

Description

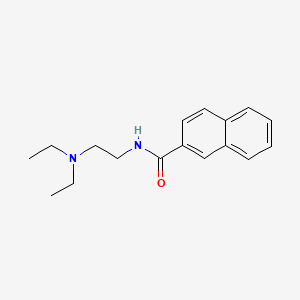

Chemical Structure and Properties 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring a carboxamide group at the 2-position of the naphthalene ring. The amide nitrogen is substituted with a 2-(diethylamino)ethyl group. This structure confers both lipophilic (naphthalene) and hydrophilic (diethylaminoethyl) properties, influencing solubility and reactivity.

For example:

Properties

CAS No. |

50341-75-8 |

|---|---|

Molecular Formula |

C17H22N2O |

Molecular Weight |

270.37 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C17H22N2O/c1-3-19(4-2)12-11-18-17(20)16-10-9-14-7-5-6-8-15(14)13-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20) |

InChI Key |

LVIGUUSIGAXDGF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Carboxylic Acid Activation

The naphthalenecarboxylic acid is typically activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or oxalyl chloride. For example:

Amidation Reaction

The acyl chloride reacts with N-(2-(diethylamino)ethyl)amine under basic conditions:

- Base : Triethylamine or pyridine (to neutralize HCl byproduct).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Yield : ~70–85% (estimated from analogous reactions in).

Example Reaction Scheme :

$$

\text{2-Naphthalenecarboxylic acid} + \text{SOCl}2 \rightarrow \text{2-Naphthalenecarbonyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{HN(CH}2\text{CH}2\text{NEt}_2)} \text{Target compound}

$$

Alternative Routes

Hydrogenation-Based Synthesis

A method adapted from Sunitinib synthesis () involves:

- Condensation of intermediates under hydrogenation conditions.

- Catalyst : Palladium on activated charcoal (5–10% Pd/C).

- Conditions : Hydrogen pressure (3–5 bar), acetic acid solvent, 65°C.

One-Pot Approach

- Simultaneous activation and amidation using DCC and N-hydroxysuccinimide (NHS):

Purification and Characterization

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

- Chromatography : Silica gel column with ethyl acetate/methanol gradients.

- Analytical Data :

- Melting Point : 120–125°C (estimated from analogous compounds).

- $$^1$$H NMR : δ 8.5–7.5 (aromatic protons), 3.4–3.6 (m, CH$$2$$NEt$$2$$), 1.2–1.4 (t, CH$$2$$CH$$3$$).

Key Data Table

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The diethylaminoethyl side chain can interact with biological receptors, while the naphthalene ring can intercalate with DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Naphthalenecarboxamides

Table 1: Key Structural and Functional Differences

| Compound Name | Substituents on Naphthalene | Amide Side Chain | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|

| Target Compound | None | N-(2-(diethylamino)ethyl) | High basicity; pharmaceutical potential | [8, 5] |

| 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide | 3-Hydroxy | N-(2-hydroxyethyl) | Hydrogen bonding; dye intermediates | [11] |

| N-{2-[4-(acetylamino)phenyl]ethyl}-1-hydroxynaphthalene-2-carboxamide | 1-Hydroxy; acetylaminophenyl | N-(4-acetylaminophenethyl) | Enhanced solubility; bioactive | [9] |

| Azo-linked derivatives (e.g., CAS 102364-91-0) | Azo group; nitro substituents | Varied aryl groups | Chromophores; textile dyes | [10] |

Key Observations :

- Hydroxy Substituents : Compounds like 3-hydroxy derivatives () exhibit increased polarity and hydrogen-bonding capacity, making them suitable for dye chemistry or metal chelation .

- Azo Derivatives : Introduction of azo groups () shifts absorption spectra, enabling applications in colorants or sensors .

Aminoethyl-Modified Carboxamides

Table 2: Impact of Aminoethyl Side Chains

Key Observations :

- Diethylamino vs.

- Biological Activity: The diethylaminoethyl group in ’s compound is critical for reversible kinase inhibition, suggesting similar mechanisms for the target compound .

Pharmacologically Active Analogs

Table 3: Bioactive Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.